3-Bromo-5-(trifluoromethoxy)phenylacetylene

Description

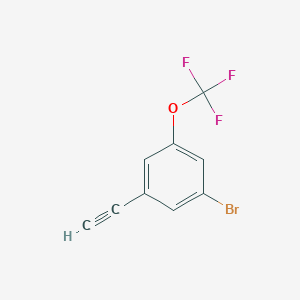

3-Bromo-5-(trifluoromethoxy)phenylacetylene (CAS 2366994-52-5) is a specialized organobromine compound featuring a phenyl ring substituted with bromine at the 3-position and a trifluoromethoxy group at the 5-position, along with an acetylene functional group. Key properties include:

- Molecular formula: C₉H₄BrF₃O

- Molecular weight: 265.03 g/mol

- Appearance: Clear pale-yellow liquid .

- Purity: ≥98% (typical for laboratory-grade reagents).

The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, making the compound valuable in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), while the acetylene moiety facilitates polymerization or conjugation in materials science . Its liquid state at room temperature distinguishes it from structurally related solid derivatives, simplifying handling in synthetic workflows .

Properties

IUPAC Name |

1-bromo-3-ethynyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c1-2-6-3-7(10)5-8(4-6)14-9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOFFGVHAKABQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)phenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Co-catalyst: Copper(I) iodide (CuI)

Base: Triethylamine (Et3N)

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to 60°C

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)phenylacetylene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.

Reduction Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetylenes with various functional groups.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.

Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)phenylacetylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects on intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-(Trifluoromethoxy)phenylacetylene (CAS 160542-02-9)

- Molecular formula : C₈H₅F₃O

- Molecular weight : 174.12 g/mol (calculated)

- Key difference : The trifluoromethoxy group is at the 4-position (para) instead of the 5-position (meta), and it lacks a bromine substituent.

- Applications: Used in organic electronics and ligand synthesis due to its linear symmetry .

Brominated Phenol Derivatives: 3-Bromo-5-(trifluoromethoxy)phenol (CAS 1197239-47-6)

- Molecular formula : C₇H₄BrF₃O₂

- Molecular weight : 249.01 g/mol

- Key difference : Replaces the acetylene group with a hydroxyl (-OH) group.

- Impact :

Benzofuran Chalcone Derivatives (e.g., Compound 203e)

- Structure : (E)-1-(5-Bromo-2-phenylbenzofuran-7-yl)-3-(4'-(trifluoromethoxy)phenyl)prop-2-en-1-one

- Key difference: Incorporates a benzofuran core and an enone system instead of acetylene.

- Impact: Biological Activity: Chalcone derivatives show antimicrobial and anticancer properties, leveraging the enone’s Michael acceptor reactivity. Synthesis: Requires Pd-catalyzed coupling, similar to acetylene-containing compounds, but yields solid products with higher melting points .

Polymeric Acetylene Derivatives (e.g., Polymer 53)

- Structure : Acetylene-inserted polymers derived from Wilkinson’s catalyst-mediated dehydrocoupling.

- Key difference : The acetylene in 3-bromo-5-(trifluoromethoxy)phenylacetylene is terminal, whereas polymerized acetylenes form conjugated backbones.

- Impact :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituent Positions | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₄BrF₃O | 265.03 | Acetylene, -Br, -OCF₃ | 3-Br, 5-OCF₃ | Organic synthesis, materials |

| 4-(Trifluoromethoxy)phenylacetylene | C₈H₅F₃O | 174.12 | Acetylene, -OCF₃ | 4-OCF₃ | Ligand synthesis, electronics |

| 3-Bromo-5-(trifluoromethoxy)phenol | C₇H₄BrF₃O₂ | 249.01 | -OH, -Br, -OCF₃ | 3-Br, 5-OCF₃ | Pharmaceutical intermediates |

| Benzofuran Chalcone 203e | C₂₄H₁₅BrF₃O₃ | 488.28 | Enone, -Br, -OCF₃ | Benzofuran core | Antimicrobial agents |

Biological Activity

3-Bromo-5-(trifluoromethoxy)phenylacetylene is a compound with significant potential in various fields, particularly in medicinal chemistry and materials science. Its unique structural features, including a phenylacetylene backbone, bromine atom, and trifluoromethoxy group, suggest it may exhibit distinctive biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse sources.

- Molecular Formula : C10H6BrF3O

- Molecular Weight : Approximately 265.03 g/mol

- Structure : The compound features a phenyl group bonded to an acetylenic carbon, with a bromine substituent at the 3-position and a trifluoromethoxy group at the 5-position. This configuration influences its electronic properties, making it a candidate for various chemical reactions and biological interactions.

Research indicates that compounds with alkyne functionalities can interact with biological targets through covalent bonding. Specifically, the electrophilic nature of the alkyne may allow it to participate in thiol addition reactions, which are crucial for inducing cellular responses such as ferroptosis—a form of regulated cell death characterized by iron dependency and lipid peroxidation .

Potential Therapeutic Applications

- Ferroptosis Inducers : Similar compounds have been shown to selectively induce ferroptosis in cancer cells. This mechanism involves inhibition of glutathione peroxidase 4 (GPX4), leading to lipid peroxidation and cell death .

- Anticancer Activity : The structural similarity to other known anticancer agents suggests that this compound may also possess cytotoxic properties against certain cancer cell lines.

Synthesis Methods

Synthesis of this compound typically involves several steps:

- Formation of the Phenylacetylene Backbone : Initial reactions involve coupling brominated phenyl derivatives with acetylenic precursors.

- Introduction of the Trifluoromethoxy Group : This can be achieved through electrophilic aromatic substitution or via fluorination techniques that incorporate trifluoromethoxyl groups into aromatic systems .

Case Studies and Research Findings

- A study focusing on similar alkyne-containing compounds demonstrated their ability to induce ferroptosis selectively in vitro. The findings suggest that the presence of an alkyne moiety is critical for the observed biological effects .

- Another research highlighted the importance of electron-withdrawing groups like trifluoromethoxy in enhancing the reactivity of phenolic compounds, potentially increasing their biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)phenylacetylene | Similar brominated structure | Trifluoromethyl group may affect electronic properties differently |

| 4-Bromo-3-(trifluoromethoxy)phenylacetylene | Different substitution pattern | May exhibit different reactivity due to position of substituents |

| 2-Bromo-4-(trifluoromethoxy)phenylacetylene | Different position of bromine | Potentially different biological activity based on structural positioning |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-(trifluoromethoxy)phenylacetylene in laboratory settings?

Methodological Answer: The synthesis typically involves bromination and functionalization of a trifluoromethoxy-substituted benzene precursor. For example, a diazotization-bromination strategy using sodium nitrite, HBr, and CuBr in acetic acid at 0–20°C can yield intermediates like 3-bromo-5-(trifluoromethoxy)aniline (48% yield) . Subsequent Sonogashira coupling with acetylene derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂, CuI, and NEt₃) is effective for introducing the acetylene moiety. Key challenges include managing steric hindrance from the trifluoromethoxy group and optimizing reaction time/temperature to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The acetylene proton (≡C-H) appears as a sharp singlet near δ 2.5–3.5 ppm. The trifluoromethoxy group (OCF₃) shows distinct ¹⁹F NMR signals at δ −55 to −60 ppm .

- IR Spectroscopy : Confirm the presence of C≡C stretches (~2100 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly the planarity of the phenylacetylene core .

Q. How do electron-withdrawing substituents (Br, OCF₃) influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a directing group in electrophilic substitution and a leaving group in Suzuki or Ullmann couplings. The trifluoromethoxy group (OCF₃) enhances electrophilicity at the meta position via inductive effects, facilitating nucleophilic attack. In Sonogashira reactions, the acetylene moiety participates in sp²-sp couplings, with OCF₃ stabilizing intermediates through resonance .

Advanced Research Questions

Q. What mechanistic insights explain the structure sensitivity in catalytic hydrogenation of phenylacetylene derivatives?

Methodological Answer: Palladium-catalyzed hydrogenation of phenylacetylene derivatives shows particle-size-dependent turnover frequencies (TOF). For example, TOF increases from 5.7 to 21.9 s⁻¹ as Pd particle size decreases from 5.8 to 2.1 nm due to enhanced surface accessibility for planar adsorption of the acetylene . Competitive adsorption between phenylacetylene and byproducts (e.g., styrene) must be modeled using Langmuir-Hinshelwood kinetics to optimize selectivity.

Q. How can computational methods (e.g., DFT) elucidate adsorption and activation mechanisms?

Methodological Answer: Density Functional Theory (DFT) studies reveal that phenylacetylene adsorbs preferentially on Pd(111) surfaces via π-interaction with the acetylene moiety. The trifluoromethoxy group stabilizes transition states by lowering the energy barrier for hydrogen dissociation. Charge transfer analysis (Mulliken charges) identifies electron-deficient regions at the bromine-substituted carbon, guiding catalyst design .

Q. What role does this compound play in oscillatory catalytic systems, such as carbonylation?

Methodological Answer: In Pd-catalyzed carbonylation, oscillatory dynamics alter product selectivity. For phenylacetylene derivatives, CO insertion under oscillatory conditions favors α,β-unsaturated ketones over styrene. Real-time monitoring via in-situ FTIR and gas chromatography is critical to mapping reaction pathways and identifying rate-determining steps .

Q. What strategies improve enantioselectivity in asymmetric alkyne functionalization?

Methodological Answer: Chiral ligands (e.g., BINAP or Josiphos) paired with Cu(I) or Zn(II) catalysts induce asymmetry during nucleophilic additions to the acetylene. For example, dimethylzinc-mediated additions to isatins achieve >90% enantiomeric excess (ee) when steric bulk from the trifluoromethoxy group restricts rotational freedom .

Q. How does the trifluoromethoxy group influence binding to biological targets?

Methodological Answer: The OCF₃ group enhances lipophilicity and metabolic stability, making derivatives potential kinase inhibitors. Docking studies with homology-modeled enzymes (e.g., EGFR) show that the trifluoromethoxy group occupies hydrophobic pockets, while the acetylene acts as a rigid linker. MD simulations (AMBER) quantify binding free energies and validate pharmacophore models .

Contradictions and Open Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.